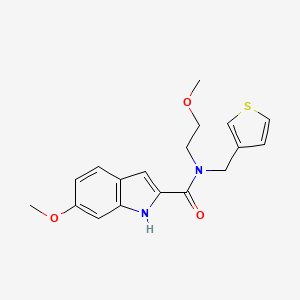

6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole carboxamides. This compound has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of compounds similar to 6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide have been explored in various studies. For instance, the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids demonstrates a method for producing diverse products through selective C-C and C-C/C-N bond formation. This process is highlighted by kinetic isotope effects studies that shed light on the mechanism of C-H activation and electrophilic addition (Jing Zheng, Yan Zhang, & Sunliang Cui, 2014). Similarly, novel conducting polymers based on thieno[3,2-b]indoles, such as electropolymerization of 6-methoxythieno[3,2-b]indole, result in the formation of electroactive polymer films. These films' electrochemical and physicochemical properties are influenced by substituent effects on the monomers, highlighting the potential for developing new conducting materials (M. Mezlova et al., 2005).

Potential Therapeutic Applications

Research into compounds structurally related to 6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide has revealed potential therapeutic applications. One study reports on substituted indole-5-carboxamides and indole-6-carboxamides as potent and selective antagonists of the peptidoleukotrienes, indicating the potential for therapeutic applications in treating conditions mediated by leukotriene receptors (R. Jacobs et al., 1993).

Antioxidant and Electrochromic Properties

The Maillard reaction of 5-methoxytryptamine with natural food flavors has produced various 6-methoxytetrahydro-β-carboline derivatives with moderate antioxidant properties and investigated for their cytotoxicity, presenting potential applications in food science and pharmacology (T. B. Goh et al., 2015). Another area of application is in the field of materials science, where novel anodic electrochromic aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units show potential for multi-stage oxidative coloring, useful for electrochromic devices (Cha-Wen Chang & Guey‐Sheng Liou, 2008).

Propiedades

IUPAC Name |

6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-22-7-6-20(11-13-5-8-24-12-13)18(21)17-9-14-3-4-15(23-2)10-16(14)19-17/h3-5,8-10,12,19H,6-7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIVGSSHFJQZOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2373513.png)

![2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)

![N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2373517.png)

![4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2373521.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2373523.png)

![N-[(thiolan-2-yl)methyl]prop-2-enamide](/img/structure/B2373525.png)

![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2373526.png)

![N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373527.png)

![4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2373532.png)

![6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373533.png)

![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2373535.png)